Tris(p-nitrophenyl)amine
Tris(p-nitrophenyl)amine
Brand Name:
Vulcanchem
CAS No.:
20440-93-1
VCID:
VC0015934
InChI:
InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H
SMILES:
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C18H12N4O6
Molecular Weight:
380.3 g/mol
Tris(p-nitrophenyl)amine
CAS No.: 20440-93-1
Reference Standards
VCID: VC0015934
Molecular Formula: C18H12N4O6
Molecular Weight: 380.3 g/mol
CAS No. | 20440-93-1 |
---|---|
Product Name | Tris(p-nitrophenyl)amine |
Molecular Formula | C18H12N4O6 |
Molecular Weight | 380.3 g/mol |
IUPAC Name | 4-nitro-N,N-bis(4-nitrophenyl)aniline |
Standard InChI | InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H |
Standard InChIKey | LSNJBIDKQIRWRQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms | 4,4’,4’’-Trinitrotriphenylamine; 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine; |
PubChem Compound | 88538 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume